1,3-Diethylimidazolium ethylsulfate
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Overview
Description
1,3-Diethylimidazolium ethylsulfate is an ionic liquid with the chemical formula C₉H₁₈N₂O₄S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is used as a sustainable and efficient hydraulic fluid .
Mode of Action
It’s known to be used as a hydraulic fluid, which implies it may interact with mechanical systems to transmit power
Biochemical Pathways
As a hydraulic fluid, its primary function is likely mechanical rather than biochemical .
Result of Action
The result of the action of 1,3-Diethylimidazolium Ethylsulfate is to enable the efficient transmission of power in hydraulic systems
Action Environment
The action of this compound as a hydraulic fluid can be influenced by environmental factors such as temperature and pressure . Its stability and efficacy in different environmental conditions would be an important area of study for its use in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethylimidazolium ethylsulfate can be synthesized through the reaction of 1-ethylimidazole with diethyl sulfate under ambient conditions . The reaction typically involves mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature. The product is then purified through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylimidazolium ethylsulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethylsulfate group is replaced by other nucleophiles.
Hydrogen Bonding: The compound forms hydrogen bonds with other molecules, influencing its behavior in mixtures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like halides and hydroxides. The reactions are typically carried out in polar solvents at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with sodium chloride can produce 1,3-diethylimidazolium chloride and sodium ethylsulfate.
Scientific Research Applications
1,3-Diethylimidazolium ethylsulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium ethylsulfate: Similar in structure but with a methyl group instead of an ethyl group.
1,3-Dimethylimidazolium iodide: Contains iodide instead of ethylsulfate.
Uniqueness
1,3-Diethylimidazolium ethylsulfate is unique due to its combination of low volatility, high thermal stability, and excellent solubility. These properties make it more versatile compared to similar compounds, especially in applications requiring high-temperature stability and solubility in various solvents.
Properties
IUPAC Name |
1,3-diethylimidazol-1-ium;ethyl sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2H6O4S/c1-3-8-5-6-9(4-2)7-8;1-2-6-7(3,4)5/h5-7H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQXBJGXYUGSS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.CCOS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516474-04-7 |
Source
|
Record name | 1H-Imidazolium, 1,3-diethyl-, ethyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516474-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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